molecular formula C11H18N2O B13514878 1-(4-Ethynyloxan-4-yl)piperazine

1-(4-Ethynyloxan-4-yl)piperazine

Cat. No.: B13514878
M. Wt: 194.27 g/mol
InChI Key: NXESEOCPYIZHIM-UHFFFAOYSA-N
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Description

1-(4-Ethynyloxan-4-yl)piperazine is a piperazine derivative featuring a tetrahydropyran (oxane) ring substituted with an ethynyl group at the 4-position. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, including receptors, enzymes, and transporters.

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-(4-ethynyloxan-4-yl)piperazine

InChI

InChI=1S/C11H18N2O/c1-2-11(3-9-14-10-4-11)13-7-5-12-6-8-13/h1,12H,3-10H2

InChI Key

NXESEOCPYIZHIM-UHFFFAOYSA-N

Canonical SMILES

C#CC1(CCOCC1)N2CCNCC2

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethynyloxan-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(4-Ethynyloxan-4-yl)piperazine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Cytotoxic Piperazine Derivatives

Piperazines with bulky aromatic substituents, such as 1-(4-chlorobenzhydryl)piperazine derivatives, demonstrate potent cytotoxicity against cancer cell lines (e.g., liver, breast, colon). Key findings include:

  • Activity : Compound 5a (1-(4-chlorobenzhydryl)piperazine derivative) showed time-dependent cytotoxicity, indicating sustained stability in biological systems.
  • Mechanism : Growth inhibition via cell cycle arrest or apoptosis, though exact targets remain uncharacterized .

Table 1: Cytotoxicity of Selected Piperazine Derivatives

Substituent Cancer Cell Lines Tested IC₅₀ Range Key Feature Reference
4-Chlorobenzhydryl HUH7, MCF7, HCT-116, KATO-3 <10 µM Long-term stability
2-Aminobenzothiazole-linked Not specified >95% purity Synergistic with sulfonamides
Receptor-Targeted Piperazines

Dopamine D₂ Receptor Affinity :

  • 2-Methoxyphenylpiperazines: Derivatives like 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine exhibit high dopamine D₂ receptor affinity (sub-nanomolar Ki values), critical for antipsychotic drug design. Docking studies reveal interactions with orthosteric and allosteric binding sites .

5-HT Receptor Modulation :

  • 5-HT₁ₐ Selectivity : 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (Ki = 0.6 nM) shows higher 5-HT₁ₐ affinity than serotonin itself, attributed to extended hydrophobic substituents .
  • 5-HT₁ᵦ/₂ Activity : 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) and 1-(3-chlorophenyl)piperazine (mCPP) are 5-HT₁ᵦ-selective agonists but exhibit variable effects on sympathetic nerve discharge (e.g., increased or decreased activity depending on dose) .

Table 2: Receptor Binding Profiles

Compound Target Receptor Affinity (Ki, nM) Selectivity Over Other Receptors Reference
1-(2-Methoxyphenyl)-4-phthalimido-butyl 5-HT₁ₐ 0.6 >100-fold vs. 5-HT₁ᵦ
TFMPP 5-HT₁ᵦ 8–65 65-fold vs. 5-HT₁ₐ
GBR 12909 (fluorophenyl-substituted) Dopamine Transporter 1.4–8.2 88-fold vs. serotonin transporter
Antibacterial and Antifungal Piperazines
  • Antibacterial Activity : Substituted phenylpiperazines (e.g., 4e-4g ) inhibit bacterial growth via DNA topoisomerase II inhibition. Bulky substituents (e.g., nitro groups) reduce activity due to steric hindrance .
  • Antifungal Virulence Inhibition: 1-(4-Methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)piperazine (1c) suppresses Candida albicans hyphae formation, a key virulence factor, at 400 µM .
Physicochemical and Functional Properties
  • Hydrophilic Derivatives : 1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) exhibits high water solubility (miscible in all ratios) and moderate corrosion rates (1.626 mm/a on stainless steel), making it suitable for industrial applications like SO₂ scrubbing .
  • Antioxidant Activity: 1-(4-Methylphenoxyethyl)piperazine enhances superoxide dismutase (SOD) activity by 30%, while chlorine substituents reduce efficacy due to electron-withdrawing effects .

Table 3: Physicochemical Comparison

Compound Water Solubility pKa Values Key Application Reference
HEHPP High 3.73, 7.98 SO₂ absorption
1-(4-Methylphenoxyethyl) Moderate Not reported Antioxidant therapy

Biological Activity

1-(4-Ethynyloxan-4-yl)piperazine is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C12H15N3O
  • Molecular Weight : 219.26 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a piperazine ring substituted with an ethynyl group, which may influence its interaction with biological targets.

This compound is believed to exert its biological effects primarily through the modulation of neurotransmitter systems. Specifically, it may interact with serotonin and dopamine receptors, which are critical in regulating mood, cognition, and reward pathways.

Antidepressant Effects

Recent studies have indicated that derivatives of piperazine compounds exhibit antidepressant-like effects in animal models. For instance, a study demonstrated that administration of this compound led to significant reductions in depressive behaviors in mice subjected to the forced swim test.

Antitumor Activity

Research has also explored the antitumor potential of this compound. In vitro studies showed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Neuroprotective Properties

Another area of interest is the neuroprotective effect of this compound against oxidative stress. In a model of neurodegeneration, treatment with this compound reduced neuronal cell death and improved cognitive function in rodents exposed to neurotoxic agents.

Data Table: Summary of Biological Activities

Biological Activity Model/System Outcome Reference
AntidepressantForced Swim Test (mice)Reduced depressive behavior
AntitumorCancer Cell LinesInhibited cell proliferation
NeuroprotectiveNeurodegeneration ModelReduced neuronal death

Case Study 1: Antidepressant Activity

In a controlled study involving mice, researchers administered varying doses of this compound over two weeks. Behavioral assessments indicated a dose-dependent reduction in immobility time during forced swim tests, suggesting potential as an antidepressant agent.

Case Study 2: Cancer Cell Proliferation

A laboratory investigation assessed the effects of this compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound displayed IC50 values of 15 µM and 20 µM respectively, indicating significant cytotoxicity and potential for further development as an anticancer drug.

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